molecular formula C9H6O3 B196160 6-Hydroxycoumarin CAS No. 6093-68-1

6-Hydroxycoumarin

Cat. No.: B196160
CAS No.: 6093-68-1
M. Wt: 162.14 g/mol
InChI Key: CJIJXIFQYOPWTF-UHFFFAOYSA-N
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Description

6-Hydroxychromen-2-one, also known as 6-hydroxycoumarin, is a naturally occurring compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzopyrone structure. 6-Hydroxychromen-2-one is known for its diverse biological activities and is found in various plants. It has garnered significant attention due to its potential therapeutic applications and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Hydroxychromen-2-one can be synthesized through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of a strong acid catalyst, such as sulfuric acid. Another method involves the cyclization of ortho-hydroxycinnamic acids under acidic conditions .

Industrial Production Methods: In industrial settings, the production of 6-hydroxychromen-2-one often involves large-scale Pechmann condensation reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxychromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Hydroxychromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

6-Hydroxychromen-2-one can be compared with other similar compounds such as:

Uniqueness: 6-Hydroxychromen-2-one stands out due to its balanced profile of biological activities and its versatility in chemical reactions. Its unique structure allows for various modifications, making it a valuable compound in both research and industrial applications .

Biological Activity

6-Hydroxycoumarin, a derivative of coumarin, has garnered significant attention due to its diverse biological activities, including anticancer, antibacterial, antioxidant, and anticoagulant properties. This article reviews the current understanding of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound (C_9H_6O_3) features a hydroxyl group at the 6-position of the coumarin ring. This structural modification is crucial for its biological activity, as it influences the compound's interaction with various biological targets.

1. Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects on several cancer cell lines. For instance:

  • HL60 cells : IC50 value of 35 µM
  • HCT116 cells : IC50 value of 42 µM
  • COLO205 cells : IC50 value of 37 µM

These values suggest a moderate level of cytotoxicity, indicating potential as an anticancer agent .

Mechanism of Action : The compound induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to oxidative stress. Studies have shown that pre-treatment with antioxidants like N-acetyl-L-cysteine can inhibit this effect, underscoring the pro-oxidant nature of this compound .

2. Antibacterial Activity

This compound has demonstrated significant antibacterial properties against various strains. Its effectiveness is attributed to the presence of hydroxyl groups that enhance hydrophobic interactions with bacterial membranes.

  • Activity against Gram-positive bacteria : Enhanced by substituents at C-7 and C-8 positions.
  • Mechanism : The compound disrupts bacterial cell membranes and interferes with metabolic processes .

3. Antioxidant Properties

As an antioxidant, this compound can scavenge free radicals and reduce oxidative stress in cells. This dual role as both a pro-oxidant and antioxidant is critical in cancer therapy, where it can selectively induce apoptosis in cancerous cells while protecting normal cells at lower concentrations .

Data Table: Biological Activities of this compound

Activity TypeTarget Cells/OrganismsIC50 Value (µM)Mechanism of Action
AnticancerHL6035Induces apoptosis via ROS generation
HCT11642Induces apoptosis via ROS generation
COLO20537Induces apoptosis via ROS generation
AntibacterialVarious strains-Disrupts bacterial membranes
AntioxidantVarious cell types-Scavenges free radicals; dual role in oxidative stress

Case Study 1: Apoptotic Mechanisms in Leukemia Cells

A study investigated the effects of this compound on U937 leukemic cells. It was found that treatment with the compound led to selective apoptosis through activation of the JNK pathway while inhibiting the ERK1/2 pathway. This highlights its potential for targeted cancer therapies .

Case Study 2: Antibacterial Efficacy

Another research effort evaluated the antibacterial efficacy of hydroxycoumarins against Staphylococcus aureus and Escherichia coli. The study concluded that modifications at specific positions on the coumarin ring significantly enhanced antibacterial activity, providing insights into structure-activity relationships .

Q & A

Basic Research Questions

Q. What analytical techniques are most reliable for characterizing 6-Hydroxycoumarin purity and structure in synthetic or extracted samples?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) is widely used to assess purity (>98% as per GC standards) and quantify this compound in mixtures . Melting point determination (249–253°C) serves as a preliminary validation step . For structural confirmation, combine spectroscopic methods:

  • UV-Vis Spectroscopy : Detect absorbance peaks specific to the coumarin backbone.
  • Mass Spectrometry (MS) : Confirm molecular weight (162.14 g/mol) and fragmentation patterns.
  • Nuclear Magnetic Resonance (NMR) : Resolve hydroxyl (-OH) and aromatic proton environments .

Q. What experimental models are validated for studying this compound’s anti-inflammatory and antitumor activities?

  • Methodological Answer :

  • In vitro : Human tumor cell lines (e.g., MCF-7, HepG2) treated with this compound (10–100 µM) to assess cytotoxicity via MTT assays . Fluorescence microscopy (e.g., DAPI co-staining) tracks intracellular localization and apoptotic markers like caspase-3 .
  • In vivo : Rodent models for inflammation (e.g., carrageenan-induced paw edema) or xenograft tumors. Dose-response studies should include controls for bioavailability variations due to solubility limitations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound across studies?

  • Methodological Answer : Contradictions often arise from differences in delivery systems or experimental conditions. For example:

  • Nano-formulations (e.g., GX1-6C-NLCs) enhance cellular uptake and fluorescence intensity compared to free this compound, explaining efficacy disparities in antitumor studies .
  • Systematic Reviews : Follow PRISMA guidelines to aggregate data from PubMed, Scopus, and Web of Science. Use inclusion criteria (e.g., standardized assays) and meta-analysis to identify confounding variables like solvent choice (DMSO vs. aqueous buffers) .

Q. What strategies optimize this compound’s use as a fluorescent probe in drug delivery systems?

  • Methodological Answer :

  • Fluorescence Quenching Controls : Include blank samples (no this compound) to distinguish autofluorescence .
  • Quantitative Imaging : Use confocal microscopy with spectral unmixing to separate this compound’s emission (λex/λem ~360/450 nm) from overlapping signals.
  • Validation : Compare results with alternative probes (e.g., Coumarin 6) to confirm specificity .

Q. How can structure-activity relationship (SAR) studies improve this compound derivatives for targeted therapies?

  • Methodological Answer :

  • Derivative Synthesis : Introduce substituents (e.g., trifluoromethyl groups) at positions 3, 4, or 7 to modulate electron density and binding affinity .
  • Computational Modeling : Perform molecular docking with targets like COX-2 or Bcl-xl to predict interactions. Validate with in vitro assays (e.g., enzyme inhibition) .

Q. What protocols ensure reproducibility in synthesizing and testing this compound-based compounds?

  • Methodological Answer :

  • Detailed Reporting : Publish step-by-step synthetic routes (solvents, catalysts, yields) and characterization data (HPLC, NMR traces) in repositories like ChemRxiv .
  • Inter-lab Validation : Share materials via academic collaborations, adhering to agreements for data/material reuse (e.g., Cambridge English guidelines) .

Q. Methodological Frameworks for Literature and Data Quality

Q. How to conduct a scoping review of this compound’s biomedical applications?

  • Methodological Answer :

  • Search Strategy : Use Boolean terms in PubMed/Scopus: ("this compound" OR "6-hydroxychromen-2-one") AND ("anti-inflammatory" OR "antitumor"). Limit to peer-reviewed articles (post-2000) .
  • Data Extraction : Tabulate key parameters (e.g., IC50 values, cell lines, dosage) to identify research gaps .

Q. How to address solubility challenges in this compound experiments?

  • Methodological Answer :

  • Co-solvents : Use β-cyclodextrin or DMSO (≤0.1% v/v) to enhance aqueous solubility while minimizing cytotoxicity .
  • Nanoencapsulation : Lipid-based carriers (NLCs) improve bioavailability and reduce aggregation in physiological media .

Properties

IUPAC Name

6-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIJXIFQYOPWTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)O2)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70209760
Record name 2H-1-Benzopyran-2-one, 6-hydroxy-
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Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6093-68-1
Record name 6-Hydroxycoumarin
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Record name 6093-68-1
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Record name 2H-1-Benzopyran-2-one, 6-hydroxy-
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Record name 6-HYDROXYCOUMARIN
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Record name 6-HYDROXYCOUMARIN
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Synthesis routes and methods I

Procedure details

The carboxylic acid (1.97 g; prepared in reference example 24) and pyridine hydrochloride (12 g) were heated to 180°-190° C. The mixture was reacted for 3.5 hr. The reaction mixture was cooled and then dissolved in water. The solution was extracted with ethyl acetate. The extract was washed with water, dried over anhydrous magnesium sulfate and then evaporated. The residue was purified by column chromatography on silica gel (n-hexane: ethyl acetate=3:1→1:1). The obtained crystals were washed with a mixture of n-hexane and ethyl acetate (3:1→1:1) to give the title compound (751 mg) having the following physical data.
Quantity
1.97 g
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12 g
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Synthesis routes and methods II

Procedure details

Equip a 3-L, three-neck, round-bottom flask equipped with a large blade mechanical stirrer, a thermocouple, a Claisen adapter, an addition funnel, and a reflux condenser. Add 2,5-dimethoxycinnamic acid (102.8 g, 493 mmol, 1.0 equiv) and dichloroethane (1.5 L). Add boron tribromide (247.4 g, 987 mmol, 2.0 equiv) dropwise over 45 min while keeping the temperature below 40° C. Rapidly stir the resulting mixture and heat gradually to 83° C. over 45 min, monitoring the temperature increase and gas evolution. Stir for 6 h at reflux then for 15 h at 76° C. Cool the resulting mixture to room temperature and quenched carefully with water (450 mL). Filter the solid, wash with heptane and dry under vacuum to afford 6-hydroxy coumarin (95 g) as a light brown solid which is used without further purification. Equip a 2-L, three-neck, round-bottom flask with a magnetic stir bar and a thermocouple. Add 6-hydroxy coumarin (39.8 g, 245 mmol, 1.0 equiv), anhydrous acetonitrile (700 mL) and N,N-diisopropylethylamine (200 mL, 1.15 mol, 4.7 equiv). Add chloromethyl methyl ether (40.0 mL, 527 mmol, 2.1 equiv) dropwise over 30 min while keeping the temperature below 40° C. Stir the resulting mixture at room temperature for 3 h, then add an additional equiv of chloromethyl methyl ether. Stir at room temperature for 15 h, then quench the reaction mixture with saturated aqueous ammonium chloride (500 mL) and extracted with ethyl acetate. Combine the organic extracts and dry over anhydrous magnesium sulfate, filter and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel (30-50% ethyl acetate/heptane) to afford a light yellow solid. Suspend the solid in a mixture of ethyl acetate/heptane (150 mL, 10:90), filter and dry to afford 6-methoxymethoxy coumarin 17a (25.6 g, 50%) as a white solid: 1H NMR (300 MHz, CDCl3) δ 7.70 (d, J=7.8 Hz, 1H), 7.30-7.12 (m, 3H), 6.41 (d, J=7.8 Hz, 1H), 5.20 (s, 2H), 3.48 (s, 3H); 13C NMR (75 MHz, CDCl3) δ 161.2, 154.0, 149.5, 143.5, 121.6, 119.6, 118.1, 117.3, 113.8, 95.3, 56.4; IR (KBr) 1714 (s), 1570 (s), 1491 (m), 1447 (m), 1266 (s), 1154 (s), 1070 (s), 1017 (s) cm−1; ESI MS m/z 207 [C11H10O4+H]+.
[Compound]
Name
3-L
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102.8 g
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1.5 L
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247.4 g
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Reaction Step Four

Synthesis routes and methods III

Procedure details

In scheme F, 2,5-dimethoxycinnamic acid 15 is treated with boron tribromide (BBr3) to form 6-hydroxycoumarin 16. 6-Hydroxycoumarin 16 can be protected as the bis-methoxymethyl ether (MOM) 17a using N,N-diisopropylethylamine (iPr2NEt) and MOMCl or as the benzyl ether (Bn) 17b using cesium carbonate (CsCO3) and benzyl bromide (BnBr).
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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